molecular formula C11H15Cl2N B6309948 (R)-2-(2-Chlorophenyl)piperidine hydrochloride CAS No. 1391511-80-0

(R)-2-(2-Chlorophenyl)piperidine hydrochloride

Cat. No. B6309948
CAS RN: 1391511-80-0
M. Wt: 232.15 g/mol
InChI Key: JSLCRQHGUYZXTL-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(2-Chlorophenyl)piperidine hydrochloride (also known as R-2-CPP-HCl) is an organic compound belonging to the class of piperidines. It is a white to off-white crystalline solid that is soluble in water and ethanol. R-2-CPP-HCl is a powerful agonist of the serotonin 5-HT2A receptor, making it a valuable tool for research into the biochemical and physiological effects of serotonin in the body. It is also used in laboratory experiments to study the effects of serotonin on various physiological systems.

Scientific Research Applications

R-2-CPP-HCl is widely used in scientific research as an agonist of the serotonin 5-HT2A receptor. It is used to study the biochemical and physiological effects of serotonin in the body, as well as its role in various neurological and psychiatric disorders. It is also used in laboratory experiments to study the effects of serotonin on various physiological systems.

Mechanism of Action

R-2-CPP-HCl binds to the serotonin 5-HT2A receptor, activating it and causing it to release serotonin. This causes a cascade of biochemical and physiological effects, depending on the specific receptor and its location in the body. For example, activation of the 5-HT2A receptor in the brain can lead to increased alertness, improved memory, and improved mood.
Biochemical and Physiological Effects
R-2-CPP-HCl has a variety of biochemical and physiological effects. Activation of the 5-HT2A receptor can lead to increased alertness, improved memory, and improved mood. It can also cause changes in appetite, sleep, and sexual behavior. In addition, activation of the 5-HT2A receptor can lead to increased production of neurotransmitters such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

R-2-CPP-HCl has several advantages for laboratory experiments. It is a potent agonist of the serotonin 5-HT2A receptor, making it a powerful tool for studying the biochemical and physiological effects of serotonin. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, R-2-CPP-HCl also has some limitations. It can be difficult to store, since it is sensitive to light and moisture. In addition, there is a potential for toxicity, so it should be handled with care.

Future Directions

There are several potential future directions for research using R-2-CPP-HCl. One potential direction is to study the effects of serotonin on various neurological and psychiatric disorders. Another potential direction is to study the effects of serotonin on various physiological systems, such as the cardiovascular system. Additionally, there is potential to study the effects of R-2-CPP-HCl on drug metabolism and drug transport. Finally, there is potential to study the effects of R-2-CPP-HCl on the development and progression of various diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

R-2-CPP-HCl is synthesized through a two-step process. The first step involves the reaction of 2-chlorophenylpiperidine with phosphorous oxychloride, resulting in the formation of 2-(2-chlorophenyl)piperidin-4-yloxychloride. This intermediate can then be hydrolyzed with hydrochloric acid to form the final product, (R)-2-(2-chlorophenyl)piperidine hydrochloride.

properties

IUPAC Name

(2R)-2-(2-chlorophenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLCRQHGUYZXTL-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-Chlorophenyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.